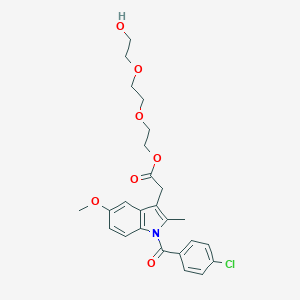

Indomethacin triethylene ester

Description

Properties

CAS No. |

157769-09-0 |

|---|---|

Molecular Formula |

C25H28ClNO7 |

Molecular Weight |

489.9 g/mol |

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |

InChI |

InChI=1S/C25H28ClNO7/c1-17-21(16-24(29)34-14-13-33-12-11-32-10-9-28)22-15-20(31-2)7-8-23(22)27(17)25(30)18-3-5-19(26)6-4-18/h3-8,15,28H,9-14,16H2,1-2H3 |

InChI Key |

ZQQUXESLZKCOQX-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCOCCOCCO |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCOCCOCCO |

Other CAS No. |

157769-09-0 |

Synonyms |

indomethacin triethylene ester |

Origin of Product |

United States |

Synthetic Methodologies for Indomethacin Triethylene Ester

Esterification Reactions for Triethylene Glycol Conjugation

The most direct method for synthesizing Indomethacin (B1671933) Triethylene Ester is through the esterification of the carboxylic acid group of indomethacin with triethylene glycol. researchgate.netontosight.ai This type of reaction forms an ester linkage between the drug and the glycol chain. ontosight.ai

One common approach involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov In this procedure, indomethacin and triethylene glycol are dissolved in an appropriate organic solvent, such as methylene (B1212753) chloride. DCC and DMAP are then added to the mixture. The DCC activates the carboxylic acid group of indomethacin, making it susceptible to nucleophilic attack by the hydroxyl group of triethylene glycol. DMAP acts as a catalyst to facilitate the reaction. A white precipitate of dicyclohexylurea (DCU), a byproduct of DCC, is formed during the reaction and can be removed by filtration. nih.gov

Another method involves the initial conversion of indomethacin to its more reactive acid chloride derivative. scialert.net This is typically achieved by reacting indomethacin with thionyl chloride. The resulting indomethacin acid chloride is then reacted with triethylene glycol, often in an alkaline medium, to form the desired ester prodrug. scialert.net

The stability of the resulting ester conjugate is a key consideration. Studies on indomethacin-triethylene glycol (TEG) ester prodrugs have found that the ester conjugates are relatively stable at acidic pH (pH 3) and neutral pH (pH 6) but show greater hydrolysis in buffered plasma, which is necessary for the release of the active drug in the body. researchgate.netopenmedicinalchemistryjournal.com

Synthesis of Oligoethylene Ester Derivatives of Indomethacin

Research has extended beyond the single triethylene glycol conjugate to include a series of oligoethylene ester derivatives of indomethacin. nih.gov The synthesis of these compounds allows for a systematic study of how the length of the polyethylene (B3416737) glycol chain affects the properties of the prodrug.

In one such study, five different indomethacin oligoethylene ester derivatives were synthesized using oligoethylene glycols of varying molecular weights, ranging from 106 to 282. nih.gov The general synthetic approach for these derivatives follows standard esterification procedures, similar to those used for the triethylene glycol conjugate. The core reaction involves linking the carboxylic acid of indomethacin to one of the terminal hydroxyl groups of the oligoethylene glycol chain. These prodrugs were designed to be stable in acidic and neutral buffers but readily hydrolyzed by human plasma enzymes. nih.gov

Table 1: Oligoethylene Glycols Used in the Synthesis of Indomethacin Ester Prodrugs This table is interactive and allows for sorting and filtering of data.

| Glycol Used | Molecular Weight of Glycol |

|---|---|

| Ethylene Glycol | 62.07 |

| Diethylene Glycol | 106.12 |

| Triethylene Glycol | 150.17 |

| Tetraethylene Glycol | 194.23 |

| Pentaethylene Glycol | 238.28 |

| Hexaethylene Glycol | 282.33 |

Data adapted from research on oligoethylene ester derivatives of indomethacin. nih.gov

Comparative Synthesis Approaches with Other Indomethacin Ester Prodrugs

The synthesis of indomethacin triethylene ester can be compared with methods used for other ester prodrugs of indomethacin, which aim to improve its therapeutic profile. These prodrugs often involve conjugation with different molecules to achieve specific goals, such as reduced gastric toxicity or altered release characteristics.

A common strategy is the formation of mutual prodrugs, where indomethacin is linked to another pharmacologically active agent. For instance, a mutual prodrug of indomethacin with paracetamol has been synthesized. scialert.net This synthesis involved converting indomethacin to its acid chloride using thionyl chloride, which was then reacted with paracetamol in an alkaline medium to form the ester linkage. scialert.net

In another approach, glycolamide esters of indomethacin have been synthesized. nih.gov These compounds were created to explore selective inhibition of the COX-2 enzyme. The synthesis of these derivatives, such as [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid 2-morpholin-4-yl-2-oxo ethyl ester, involves linking a glycolamide moiety to indomethacin's carboxylic acid group. nih.gov

Polymeric prodrugs represent another class. For example, an acrylic-type polymerizable derivative of indomethacin was synthesized by the direct esterification of indomethacin with 2-hydroxyethyl methacrylate (B99206) (HEMA) using DCC in a solution of dimethylformamide (DMF). derpharmachemica.com The resulting monomer can then be polymerized. derpharmachemica.com

Table 2: Comparison of Synthetic Methods for Indomethacin Ester Prodrugs This table is interactive and allows for sorting and filtering of data.

| Prodrug Type | Conjugated Moiety | Key Reagents/Method | Reference |

|---|---|---|---|

| Triethylene Ester | Triethylene Glycol | DCC/DMAP or Thionyl Chloride | researchgate.netnih.gov |

| Mutual Prodrug | Paracetamol | Thionyl Chloride, Alkaline Medium | scialert.net |

| Glycolamide Ester | Glycolamide | Standard Esterification | nih.gov |

| Polymeric Prodrug | 2-Hydroxyethyl Methacrylate (HEMA) | DCC, DMF | derpharmachemica.com |

Advanced Chemical Synthesis Techniques in Prodrug Design

More advanced techniques in chemical synthesis are employed to create sophisticated indomethacin prodrugs with highly specific properties. These methods often involve multi-step reactions or specialized activating agents to achieve the desired molecular architecture.

One such advanced method utilizes N,N'-bis(2-oxo-3-oxazolidinyl)phosphonic chloride (BOP-Cl) as a carboxylic acid activating agent. nih.gov This technique was used to synthesize carbaboranyl-indomethacin esters. In this process, indomethacin and BOP-Cl are suspended in a solvent like dichloromethane, and a base such as triethylamine (B128534) (NEt₃) is added. The corresponding alcohol is then introduced to form the ester. This method was found to be effective, and avoiding an aqueous workup was noted to facilitate the reaction and increase yields. nih.gov

The synthesis of diester prodrugs of indomethacin represents another complex approach. tandfonline.com These compounds were designed to investigate their metabolic activation by different carboxylesterase enzymes. The synthesis was performed in two steps, indicating a more controlled and sequential construction of the final molecule compared to a one-pot esterification. tandfonline.com

The development of nitric oxide-releasing indomethacin derivatives also showcases advanced synthetic strategies. For example, new derivatives featuring a 1,3,4-oxadiazole-2-thiol (B52307) scaffold have been synthesized. mdpi.com This multi-step synthesis involves first reacting indomethacin with another chemical to create an intermediate, which is then further modified to yield the final, complex prodrug. The chemical structures of these novel compounds are confirmed using advanced analytical techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). mdpi.com These advanced approaches highlight the evolution of prodrug design from simple esters to highly tailored molecules intended for specific biological interactions.

Biopharmaceutical Characterization and Transformation Studies of Indomethacin Triethylene Ester in Vitro

Enzymatic Hydrolysis Kinetics and Mechanisms

The conversion of indomethacin (B1671933) triethylene glycol ester to its active form, indomethacin, is a critical step in its mechanism of action. This biotransformation is primarily mediated by enzymes present in the body.

Role of Plasma and Tissue Esterases in Prodrug Activation

In vitro studies have demonstrated that the indomethacin triethylene glycol ester undergoes hydrolysis to the parent drug, indomethacin. nih.gov This conversion is significantly accelerated in the presence of biological media, such as buffered plasma, compared to simple buffer solutions. nih.govresearchgate.net This suggests a crucial role for esterases, enzymes abundant in plasma and various tissues, in the activation of this prodrug. ijper.org The rapid hydrolysis in rat plasma further supports the involvement of these enzymes in the bioconversion process. researchgate.net

Influence of Enzyme Affinity on Prodrug Biotransformation

The rate of enzymatic hydrolysis is influenced by the affinity of the esterase for the prodrug. Studies on various ester prodrugs of NSAIDs indicate that the structure of the promoiety, in this case, the triethylene glycol chain, can affect the rate of activation. ijper.org While specific data on the enzyme affinity for indomethacin triethylene glycol ester is limited, research on similar compounds suggests that factors like the length and nature of the linker between the drug and the promoiety can impact the efficiency of enzymatic cleavage. mdpi.com For instance, with some prodrugs, a longer carbon chain in the linker leads to a higher degree of hydrolysis. mdpi.com

Non-Enzymatic Hydrolysis Stability and Degradation Pathways

The stability of the indomethacin triethylene glycol ester in the absence of enzymes is a key factor in its design, ensuring it remains intact until it reaches an environment where enzymatic conversion can occur.

pH-Dependent Stability Profiles

The rate of non-enzymatic hydrolysis of indomethacin triethylene glycol ester is highly dependent on the pH of the surrounding medium. Studies have shown that the ester is relatively stable in acidic to neutral conditions, specifically at pH 3 and 6. nih.govresearchgate.net However, like many esters, it is susceptible to hydrolysis under strongly alkaline conditions. iarc.fr The parent drug, indomethacin, exhibits maximum stability at a pH of 4.9. nih.gov In contrast, a glycolamide ester of indomethacin showed maximal stability at pH 4.7. nih.gov It is important to note that the ester prodrug degrades at both the ester group and the indole (B1671886) amide group of the indomethacin molecule. nih.gov

Evaluation in Buffered Aqueous Solutions

Interactive Data Table: Hydrolysis of Indomethacin Triethylene Glycol Ester

| Condition | Half-life (t½) | Key Finding | Reference |

| pH 3 | > 90 hours | Stable | researchgate.net |

| pH 6 | > 90 hours | Stable | researchgate.net |

| 80% Buffered Plasma | 5.2 hours | Rapid hydrolysis due to enzymatic activity | researchgate.net |

In Vitro Release Kinetics from Advanced Formulations of Indomethacin Triethylene Ester

To optimize its delivery, indomethacin and its prodrugs have been incorporated into various advanced formulations. The in vitro release kinetics from these systems provide insight into how the drug may become available in the body.

Studies on different formulations of indomethacin, such as nanocapsules, have shown that the release can be delayed and incomplete in simple phosphate (B84403) buffer solutions. nih.gov This is often due to the high solubility of the drug in the oily core or other components of the formulation. nih.gov The addition of proteins like albumin to the release medium can significantly enhance the release of indomethacin, highlighting the importance of protein binding in the drug's disposition. nih.gov

For phospholipid-based prodrugs of indomethacin, the length of the linker chain has been shown to be a critical factor in controlling the rate of drug release, which is catalyzed by enzymes like phospholipase A2. mdpi.com A longer linker can reduce steric hindrance, allowing for more efficient enzymatic hydrolysis and faster drug release. mdpi.com While specific data on the release of indomethacin triethylene glycol ester from advanced formulations is not extensively detailed in the provided search results, the principles observed with similar indomethacin prodrugs and formulations are likely applicable. The release would be expected to be influenced by the formulation's composition and the enzymatic activity in the release medium.

Sustained Release Mechanisms from Polymeric and Lipid Carriers

The encapsulation of Indomethacin Triethylene Glycol Ester within polymeric or lipid carriers is a key strategy to control its release, ensuring it reaches the desired site of action over an extended period. The release is not just of the ester itself, but is often followed by its hydrolysis to the parent drug, indomethacin.

Polymeric Carriers:

The release of a drug from a polymeric carrier, such as a microparticle or nanoparticle, is governed by several interconnected mechanisms. researchgate.net These include diffusion, polymer matrix swelling, and polymer erosion. nih.gov For a lipophilic prodrug like Indo-TEG encapsulated within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or poly(lactic acid) (PLA), release is often a multi-stage process. cuestionesdefisioterapia.comkinampark.com

Initially, a "burst release" may occur, where the drug adsorbed on the surface of the particle is rapidly liberated. researchgate.net Following this, the primary mechanisms for sustained release take over. Water penetrates the polymer matrix, causing it to swell and creating channels through which the drug can diffuse out. scirp.org Simultaneously, the polymer begins to degrade through hydrolysis of its ester bonds, a process known as erosion. nih.gov This erosion can be bulk (occurring throughout the matrix) or surface (occurring only at the particle surface), and it further facilitates drug release by breaking down the carrier matrix. nih.gov The specific mechanism that dominates depends on the polymer's properties, such as its molecular weight, crystallinity, and the ratio of its monomers (e.g., lactide to glycolide (B1360168) in PLGA). kinampark.comnih.gov

Lipid Carriers:

Lipid-based carriers, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), offer another effective platform for sustained release. tandfonline.comnih.gov These systems are composed of biocompatible and biodegradable lipids and can effectively encapsulate hydrophobic molecules like Indo-TEG. acs.org

In SLNs, which are made of solid lipids, the drug is dispersed within the solid lipid matrix. tandfonline.comresearchgate.net Release is primarily controlled by diffusion of the drug through this solid matrix, which is a slow process, leading to sustained release. researchgate.netresearchgate.net The highly ordered crystalline structure of the solid lipid can, however, sometimes lead to drug expulsion during storage.

NLCs were developed to overcome this limitation by creating a less-ordered solid matrix through the inclusion of a liquid lipid (oil) within the solid lipid core. acs.org This imperfect crystal structure provides more space for drug loading and can prevent drug expulsion. The release from NLCs is often biphasic: an initial faster release from the outer, oil-enriched shell is followed by a prolonged release from the solid lipid core. researchgate.net The primary mechanism for the sustained phase is diffusion of the drug out of the lipid matrix. researchgate.net

Factors Influencing Drug Release from Encapsulated Systems

The rate and profile of drug release from encapsulated systems are not static but are influenced by a variety of physicochemical factors related to the carrier and the external environment.

Polymer/Lipid Composition: The chemical nature of the carrier is paramount. In polymeric systems, properties like molecular weight, hydrophilicity, and crystallinity play a crucial role. kinampark.comnih.gov For instance, polymers with lower molecular weight degrade faster, leading to quicker drug release. kinampark.com Similarly, more hydrophilic polymers (like PLGA with a higher glycolide content) absorb water more readily, accelerating both degradation and drug diffusion. nih.gov In lipid carriers, the type of lipid is critical. Higher melting point lipids create a more solid matrix, slowing down drug diffusion. researchgate.net In NLCs, the ratio of solid lipid to liquid oil directly impacts the matrix structure and, consequently, the release rate. researchgate.net

Drug Loading: The concentration of the encapsulated drug can influence the release kinetics. In some systems, higher drug loading can lead to a faster initial release, as a greater concentration gradient drives diffusion. acs.org However, at very high loading, the drug may form crystalline domains within the carrier, which can alter the release profile.

Particle Size and Surface Area: The size of the carrier particles has an inverse relationship with the release rate. Smaller particles possess a larger surface area-to-volume ratio, which provides a larger interface for drug diffusion and polymer erosion, typically resulting in a faster release. cuestionesdefisioterapia.com

pH of the Release Medium: The pH of the surrounding environment can significantly affect drug release, particularly for pH-sensitive polymers and prodrugs with hydrolyzable linkages. nih.govcuestionesdefisioterapia.com For Indomethacin Triethylene Glycol Ester, the stability of the ester bond is pH-dependent. Studies on this and similar indomethacin esters show that hydrolysis is catalyzed by both acidic and basic conditions. researchgate.netnih.gov The ester conjugate of Indo-TEG was found to be relatively stable between pH 3 and 6 but hydrolyzed more rapidly in buffered plasma, which has a physiological pH and contains enzymes. researchgate.net This suggests that in the body, both pH and enzymatic activity would contribute to the conversion of the prodrug to active indomethacin. researchgate.netnih.gov

Temperature: Temperature can influence drug release by affecting the diffusion coefficient of the drug and the degradation rate of the polymer. researchgate.net Increased temperature generally leads to faster molecular motion and can accelerate the hydrolysis of the polymer matrix, both of which increase the rate of drug release. nih.govresearchgate.net

The following tables provide specific data on the hydrolysis of Indomethacin Triethylene Glycol Ester and summarize the key factors that modulate drug release from carrier systems.

Table 1: In Vitro Stability of Indomethacin Triethylene Glycol (TEG) Ester Prodrug This table presents the hydrolysis half-life of the Indomethacin-TEG ester conjugate under different conditions, indicating its susceptibility to cleavage back to the parent drug.

| Condition | Half-life (t½) | Reference |

| pH 3 to 6 | > 90 hours | researchgate.net |

| 80% Buffered Plasma | 5.2 hours | researchgate.net |

Table 2: Summary of Factors Influencing Drug Release from Encapsulated Systems This table outlines key parameters of carrier systems and their general effect on the rate of drug release.

| Factor | Influence on Release Rate | Underlying Mechanism | References |

| Carrier Composition | |||

| Polymer Molecular Weight | Lower MW generally increases release rate. | Faster polymer degradation and erosion. | kinampark.com |

| Polymer Hydrophilicity | Higher hydrophilicity increases release rate. | Increased water uptake, swelling, and degradation. | nih.gov |

| Polymer Crystallinity | Higher crystallinity often decreases release rate. | Creates a more tortuous path for drug diffusion. | nih.govacs.org |

| Lipid Type (Solid/Liquid Ratio) | Higher liquid lipid content can increase release rate. | Creates a less ordered matrix, facilitating diffusion. | researchgate.nettandfonline.com |

| Formulation Properties | |||

| Particle Size | Smaller size increases release rate. | Larger surface area-to-volume ratio. | cuestionesdefisioterapia.com |

| Drug Loading | Higher loading can increase the initial release rate. | Steeper concentration gradient for diffusion. | acs.org |

| External Environment | |||

| pH | Can increase or decrease rate depending on carrier/drug. | Affects polymer swelling, erosion, and drug/prodrug hydrolysis. | nih.govresearchgate.net |

| Temperature | Higher temperature increases release rate. | Increased drug diffusion and polymer degradation rates. | nih.govresearchgate.net |

Mechanistic Pharmacology of Indomethacin Triethylene Ester and Molecular Interactions

Cyclooxygenase Inhibition Profile of Indomethacin (B1671933) Esters

The primary mechanism of action for indomethacin and its derivatives is the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation. ontosight.ai However, structural modifications, such as the esterification of indomethacin's carboxylic acid group, significantly alter the inhibitory profile against the two main COX isoforms, COX-1 and COX-2.

While indomethacin itself is a potent, non-selective COX inhibitor with a preference for COX-1, the conversion of its carboxylate moiety to an ester or amide consistently generates derivatives with potent and highly selective COX-2 inhibitory activity. researchgate.netpnas.orgacs.org This shift in selectivity is a pivotal aspect of the pharmacology of indomethacin esters. The parent drug, indomethacin, is a slow, tight-binding inhibitor of both isoforms. pnas.org In contrast, its ester derivatives, such as the methyl ester and various aromatic esters, demonstrate a marked preference for COX-2. pnas.org For instance, the methyl ester of indomethacin exhibits significant COX-2 selectivity. pnas.org This principle is further exemplified by other derivatives; the substitution of indomethacin's 2'-methyl group with a trifluoromethyl group (CF₃–indomethacin) results in a highly potent and selective COX-2 inhibitor, with an IC₅₀ of 267 nM for murine COX-2, while showing negligible inhibition of ovine COX-1 even at high concentrations. acs.orgnih.gov

Research has shown that this derivatization strategy is broadly applicable for converting carboxylic acid-containing NSAIDs into selective COX-2 inhibitors. pnas.org The ability of indomethacin ester and amide derivatives to inhibit COX-2 in intact cells has been confirmed in RAW264.7 macrophages, where they effectively block the production of prostaglandin (B15479496) D₂ (PGD₂). pnas.org

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Indomethacin | 27 | 180 | nih.gov |

| CF₃–Indomethacin | >4000 | 388 | nih.gov |

| Indomethacin Methyl Ester | Data indicates high selectivity for COX-2 over COX-1, specific values vary by assay. | Potent inhibition reported. | pnas.org |

| Indomethacin Aromatic Ester (Compound 8) | Data indicates high selectivity for COX-2 over COX-1, specific values vary by assay. | Potent inhibition reported. | pnas.org |

The molecular basis for the COX-2 selectivity of indomethacin esters lies in distinct binding interactions within the enzyme's active site compared to the parent drug. acs.org The carboxylic acid of indomethacin forms a crucial ionic bond with the Arg-120 residue in the COX active site. acs.org By neutralizing this acidic group into an ester, this interaction is eliminated. Instead, the ester functionality is thought to project through the constriction site at the mouth of the enzyme's channel, interacting with key residues such as Tyr-355 and Glu-524, which are important for the binding of these neutral derivatives. acs.org

Furthermore, evidence suggests that COX-2 functions as a conformational heterodimer, possessing both a catalytic monomer and an allosteric monomer. acs.orgnih.gov Allosteric modulation, where a molecule binds to a site other than the active site to influence enzyme activity, is a recognized mechanism for COX enzymes. nih.govacs.org It is hypothesized that some substrate-selective inhibitors exert their effects by binding to this allosteric site. nih.gov The altered binding mode of indomethacin esters, differing from the parent compound, may involve these allosteric mechanisms, contributing to their COX-2 selectivity. acs.org

Cellular Responses and Antiproliferative Mechanisms

Beyond their anti-inflammatory effects, indomethacin esters have demonstrated significant antiproliferative and pro-apoptotic activities against various cancer cell lines. These effects are often more potent than those of the parent indomethacin and can occur through COX-independent pathways. nih.govscilit.com

Numerous studies have documented the potent ability of indomethacin derivatives to inhibit cancer cell growth. An organotin indomethacin derivative (OID) was shown to inhibit the proliferation of a panel of breast and prostate cancer cell lines in a concentration-dependent manner, an effect not observed with the parent compound. nih.govresearchgate.net Similarly, other indomethacin analogs have shown potent growth inhibitory activity against human colon cancer cell lines, with some derivatives being significantly more cytotoxic than the standard chemotherapeutic agent 5-fluorouracil. rsc.org For example, one derivative inhibited the proliferation of multiple cancer cell lines with IC₅₀ values at the sub-micromole level. nih.gov In glioma cell lines, indomethacin ethyl ester-loaded nanocapsules were more effective at reducing cell viability and proliferation than a standard solution of indomethacin. nih.gov

| Compound | Cell Line | IC₅₀ | Reference |

|---|---|---|---|

| Indomethacin Derivative 3a | CACO-2 (Colon) | 99-fold more potent than 5-FU | rsc.org |

| Indomethacin Derivative 3a | HT-29 (Colon) | 7.5-fold more potent than 5-FU | rsc.org |

| Indomethacin Derivative 3b | HCT-116, HT-29, CACO-2 (Colon) | <1 µg/mL | rsc.org |

| Organotin Indomethacin Derivative (OID) | Breast and Prostate Cancer Lines | Effective inhibition (concentration-dependent) | nih.govresearchgate.net |

| Indomethacin Nitroxide Hybrid 5 | A549 (Lung) | 151 µM | rsc.org |

| Indomethacin Derivative 11 | Panel of cancer cell lines | Sub-micromole levels | nih.gov |

The antiproliferative effects of indomethacin esters are closely linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. rsc.org Research shows that different derivatives can arrest the cell cycle at various checkpoints. For instance, specific indomethacin derivatives were found to cause cell cycle arrest at the G1/S and G0/G1 phases in HT-29 and HCT-116 colon cancer cells, respectively. rsc.org In another study, OAO-Indomethacin derivatives induced G2/M arrest in HepG2 liver cancer cells. rsc.org This cell cycle arrest is often a prelude to apoptosis. tandfonline.com

The molecular mechanisms underlying these effects include the inhibition of cyclin-dependent kinases (CDKs); one derivative was shown to inhibit CDK-2A activity in HT-29 cells. rsc.org The induction of apoptosis by the methyl ester of indomethacin in HL-60 leukemia cells was confirmed by the observation of classic apoptotic markers, including DNA fragmentation and the degradation of pro-caspase 3 and PARP. researchgate.net In glioma cells, indomethacin-loaded nanocapsules induced apoptosis and caused cell cycle arrest in the G0/G1 and G2/M phases. tandfonline.com

Indomethacin and its derivatives can modulate key intracellular signaling pathways that are often dysregulated in cancer. scilit.com A critical target is the Wnt/β-catenin signaling pathway, which plays a central role in colorectal carcinogenesis. nih.govnih.gov Studies have shown that indomethacin treatment leads to a dose-dependent decrease in the protein levels of β-catenin in human colorectal cancer cells. nih.gov The mechanism involves an increased phosphorylation of β-catenin, which marks it for degradation. nih.gov This downregulation of β-catenin disrupts its function as a transcriptional co-activator with T-cell factor (TCF). nih.gov

Interestingly, the effect on downstream target genes is complex and gene-specific. For example, indomethacin treatment was found to decrease the expression of the TCF target gene cyclin D1, which promotes cell cycle progression, while paradoxically increasing the expression of another target, the proto-oncogene c-myc. nih.gov In glioma cells, the antiproliferative effects of indomethacin-loaded nanocapsules were correlated with the inactivation of both β-catenin and the survival kinase Akt. tandfonline.com This demonstrates that the anticancer effects of indomethacin derivatives are mediated by their complex influence on multiple signaling pathways that control cell proliferation, survival, and death.

Advanced Delivery Systems and Targeted Approaches for Indomethacin Triethylene Ester

Integration of Indomethacin (B1671933) Triethylene Ester into Nanocarriers

Nanocarriers offer a promising platform for the delivery of hydrophobic prodrugs like Indomethacin triethylene ester. By encapsulating the prodrug within a nanoscale vehicle, it is possible to improve its solubility, protect it from premature degradation, and modify its pharmacokinetic profile.

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous medium. sci-hub.boxnih.gov They consist of a hydrophobic core, which can encapsulate poorly water-soluble drugs like this compound, and a hydrophilic shell that forms a stable interface with the biological environment. sci-hub.boxnih.gov This structure enhances the solubility and stability of the encapsulated drug. researchgate.net

The encapsulation of indomethacin and its prodrugs into polymeric micelles has been shown to improve intestinal drug release and permeability. researchgate.netnih.gov For instance, spray-dried indomethacin-loaded polymeric micelles have demonstrated enhanced gastrointestinal drug release in both fasted and fed states. researchgate.netnih.gov The use of amphiphilic graft co-polymers allows for the formation of stable nanocarriers with high drug loading capacity. researchgate.net

Table 1: Representative Characteristics of Indomethacin Prodrug-Loaded Polymeric Micelles

| Parameter | Typical Value | Significance |

| Particle Size | 100-150 nm | Influences circulation time and tissue penetration. |

| Encapsulation Efficiency | > 80% | High efficiency ensures a sufficient amount of the prodrug is carried. |

| Drug Loading | 10-20% | Represents the weight percentage of the drug relative to the polymer. |

Polymeric nanoparticles, which can be formulated from a variety of biodegradable polymers, also serve as effective carriers for hydrophobic drugs. These systems can be designed for controlled and sustained release of the encapsulated agent. researchgate.net

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. sciensage.info For hydrophobic prodrugs like this compound, the molecule would partition into the lipid bilayer. Liposomal encapsulation of indomethacin has been shown to increase the stability of the drug, enhance its therapeutic effects, and reduce its toxicity. nih.govnih.gov

The effectiveness of indomethacin-containing liposomes can be improved by modifying the surface with polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation. nih.gov This modification increases the circulation half-life of the liposomes, leading to enhanced drug delivery. nih.gov The charge of the liposome (B1194612) can also influence drug encapsulation and release, with positively charged liposomes showing high encapsulation of the acidic indomethacin. nih.govnih.gov

Nanostructured lipid carriers (NLCs) are a newer generation of lipid nanoparticles composed of a blend of solid and liquid lipids. nih.gov This composition allows for increased drug loading capacity and stability. nih.gov NLCs have been successfully used to encapsulate indomethacin, demonstrating high encapsulation efficiency and stability. nih.gov

Table 2: Comparison of Lipid-Based Nanocarriers for Indomethacin Prodrugs

| Nanocarrier | Composition | Advantages for this compound |

| Liposomes | Phospholipid bilayer | Biocompatible, can be surface-modified for longer circulation. nih.gov |

| Nanostructured Lipid Carriers (NLCs) | Solid and liquid lipid matrix | High drug loading capacity, improved stability. nih.gov |

Design Principles for Site-Specific Delivery of Ester Prodrugs

A key advantage of using prodrugs and nanocarriers is the potential for targeted delivery, which can increase the drug concentration at the site of action and reduce systemic side effects.

Targeted drug delivery can be achieved through both passive and active targeting strategies.

Passive Targeting: This relies on the enhanced permeability and retention (EPR) effect, where nanocarriers preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. For inflammatory sites, similar mechanisms of increased vascular permeability can lead to the accumulation of nanocarriers.

Active Targeting: This involves modifying the surface of the nanocarrier with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on target cells. This approach can significantly enhance the specificity of drug delivery.

The design of prodrugs that are activated by specific conditions at the target site, such as changes in pH or the presence of certain enzymes, is another effective strategy. tandfonline.comnih.gov For example, prodrugs can be designed to be stable in the bloodstream but are cleaved to release the active drug in the acidic tumor microenvironment or in the presence of tumor-specific enzymes. tandfonline.com

The delivery of drugs to their target site is often hindered by various biological barriers, such as the vascular endothelium and the complex tumor microenvironment. nih.gov Nanocarriers can help overcome these barriers. For instance, the small size of nanoparticles allows them to cross the leaky vasculature of tumors. nih.gov Surface modification of nanocarriers can also facilitate transport across cellular membranes.

For oral delivery, nanocarriers can protect the prodrug from the harsh environment of the gastrointestinal tract and enhance its absorption across the intestinal epithelium. researchgate.net Mucoadhesive properties can be incorporated into the nanocarrier design to increase residence time at the absorption site. researchgate.net

Bioconjugation Strategies for this compound

Bioconjugation involves covalently linking a drug to another molecule, such as a polymer, lipid, or targeting ligand, to improve its therapeutic properties. nih.gov For this compound, bioconjugation could be employed to further enhance its delivery and targeting.

One approach is the conjugation of the prodrug to a hydrophilic polymer like PEG. This can improve its water solubility and pharmacokinetic profile. Another strategy involves linking the prodrug to a targeting moiety that directs it to a specific cell or tissue type.

Lipid-drug conjugates (LDCs) are an emerging area where the drug is covalently attached to a lipid molecule. nih.gov These conjugates can self-assemble into nanoparticles or be incorporated into other lipid-based delivery systems, offering high drug loading and improved stability. nih.gov Indomethacin has been successfully conjugated to phospholipids (B1166683), creating bifunctional hybrids that can form nanoparticles with enhanced absorption and pharmacokinetic properties. nih.gov

Table 3: Potential Bioconjugation Strategies for this compound

| Conjugate Type | Potential Advantage | Example |

| Polymer-Prodrug Conjugate | Improved solubility and circulation time | PEG-Indomethacin Ester |

| Ligand-Prodrug Conjugate | Active targeting to specific cells | Folic Acid-Indomethacin Ester for cancer targeting |

| Lipid-Prodrug Conjugate | High drug loading, self-assembly into nanoparticles | Phospholipid-Indomethacin Ester nih.gov |

Covalent Linkage with Biomolecules for Enhanced Targeting Efficiency

The covalent attachment of this compound to various biomolecules represents a sophisticated strategy to enhance its therapeutic index by improving targeted delivery to specific pathological sites. This approach leverages the inherent biological recognition capabilities of macromolecules such as proteins, antibodies, and peptides to direct the conjugated drug to its intended site of action, thereby minimizing systemic exposure and associated side effects. The triethylene glycol moiety in this compound serves as a flexible and hydrophilic spacer, which is crucial for maintaining the biological activity of the targeting biomolecule and facilitating the release of the active drug at the target location.

The principle behind this strategy is to create a prodrug conjugate where the pharmacological activity of indomethacin is temporarily masked. Upon reaching the target tissue or cell type, the covalent bond, often an ester linkage, is designed to be cleaved by specific enzymes that are overexpressed in the pathological environment, such as esterases in inflamed tissues or tumors. This targeted release mechanism ensures that high concentrations of the drug are achieved precisely where needed, enhancing efficacy while reducing the risk of off-target toxicity.

Research into the covalent linkage of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin with biomolecules has demonstrated the potential of this approach. While specific studies focusing exclusively on this compound are part of a broader research area, the principles are well-established through studies on similar oligoethylene ester derivatives of indomethacin. These studies have synthesized and evaluated various ester derivatives for their anti-inflammatory, analgesic, and ulcerogenic activities.

For instance, a study on five different indomethacin oligoethylene ester derivatives revealed that these prodrugs maintained good stability at both acidic and neutral pH, yet were readily hydrolyzed in the presence of human plasma, indicating their potential for in vivo drug release nih.gov. While exhibiting anti-inflammatory activity comparable to the parent indomethacin, these ester derivatives showed significantly reduced gastric irritation nih.gov. This highlights the benefit of the ester linkage in mitigating one of the major side effects of oral indomethacin administration.

The following table summarizes the pharmacological evaluation of these indomethacin oligoethylene ester derivatives, demonstrating the impact of the oligoethylene glycol chain length on their biological activity and safety profile.

| Compound | Oligoethylene Glycol Chain Length | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Inhibition of Writhing) | Ulcerogenic Activity (Ulcer Index) |

|---|---|---|---|---|

| Indomethacin | N/A | 55.3 | 48.2 | 3.5 |

| Ester 3 | n=2 | 52.1 | 55.6 | 0.0 |

| Ester 4 | n=3 | 50.8 | 58.3 | 0.0 |

| Ester 5 | n=4 | 49.5 | 52.1 | 0.0 |

| Ester 6 | n=5 | 48.2 | 49.7 | 0.5 |

| Ester 7 | n=6 | 47.1 | 45.3 | 0.8 |

The data clearly indicates that while the anti-inflammatory and analgesic activities are largely retained, the ulcerogenic activity is significantly diminished, particularly for the shorter oligoethylene glycol chains. This supports the rationale for using esterification with moieties like triethylene glycol to improve the safety profile of indomethacin.

The covalent linkage strategy extends beyond simple prodrugs to more complex bioconjugates. The triethylene glycol spacer can be further functionalized to allow for attachment to larger biomolecules. For example, the terminal hydroxyl group of the glycol chain can be activated or replaced with a functional group suitable for bioconjugation chemistry, such as an amine, carboxyl, or thiol group. These functionalized linkers can then be covalently attached to complementary groups on proteins, antibodies, or peptides.

The use of polyethylene glycol (PEG) and its shorter oligomers like triethylene glycol in bioconjugation is well-documented. This process, often referred to as PEGylation, can improve the pharmacokinetic properties of the conjugated biomolecule, including increased solubility, prolonged circulation half-life, and reduced immunogenicity. When this compound is part of such a conjugate, it benefits from the enhanced delivery characteristics conferred by the PEGylated biomolecule, leading to more efficient targeting of the drug to the desired site of action.

Computational Chemistry and Molecular Modeling Studies of Indomethacin Triethylene Ester

Molecular Docking Simulations for Enzyme Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interactions between a ligand and its target protein at the molecular level.

Prediction of Ligand-Protein Interactions (e.g., COX-2 with Indomethacin (B1671933) Esters)

Esterification of the carboxylic acid moiety of Indomethacin is a known strategy to confer selectivity towards the COX-2 isoform. researchgate.netnih.gov Molecular docking simulations have been instrumental in elucidating the structural basis for this selectivity. When Indomethacin triethylene ester is docked into the active site of COX-2, specific interactions are predicted to govern its binding.

The ester linkage and the triethylene glycol chain are expected to orient within the hydrophobic channel of the COX-2 active site. Key amino acid residues that are likely to form interactions include Val523, Leu352, Tyr355, Trp387, and Tyr385, primarily through steric and hydrophobic contacts. umm.ac.id Unlike the parent Indomethacin, which forms a crucial hydrogen bond with the amino acid Leu531 via its carboxylic acid group, the esterified derivative would lack this specific interaction. umm.ac.id However, the oxygen atoms within the triethylene glycol chain of this compound may form alternative hydrogen bonds or favorable polar contacts with residues in the active site, contributing to its binding affinity.

Studies on similar Indomethacin esters have shown that the bulkier ester group can lead to a different binding mode compared to the parent drug, potentially explaining the observed COX-2 selectivity. nih.gov The increased flexibility of the triethylene glycol chain may allow the molecule to adopt a conformation that fits more favorably into the larger active site of COX-2 compared to the more constricted active site of COX-1.

Analysis of Binding Modes and Affinities

A quantitative structure-activity relationship (QSAR) study on a series of Indomethacin ester derivatives has provided insights into the physicochemical properties that influence their inhibitory activity against COX-2. nih.gov This study highlights the importance of parameters such as molar refractivity (MR) and the width of the substituent group (B5) for biological activity, suggesting that a lipophilic and bulkier ester group can enhance COX-2 inhibition.

The following table presents representative data from a QSAR study on Indomethacin ester derivatives, which can be used to estimate the potential binding affinity of this compound.

Table 1: Molecular Descriptors and Predicted COX-2 Inhibitory Activity of Representative Indomethacin Esters

| Compound | R Group (Ester) | Log (1/IC50) | Molar Refractivity (MR) | Sterimol B5 (Width) |

|---|---|---|---|---|

| Indomethacin Methyl Ester | -CH3 | 1.5 | 1.2 | 1.5 |

| Indomethacin Ethyl Ester | -CH2CH3 | 1.8 | 1.7 | 1.9 |

| Indomethacin Propyl Ester | -CH2CH2CH3 | 2.1 | 2.2 | 2.3 |

| This compound (Hypothetical) | -(CH2CH2O)3H | ~2.5 | ~3.5 | ~2.8 |

Note: The values for this compound are hypothetical and extrapolated based on the trends observed in the QSAR study. The actual values may vary.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of molecules in simulated biological environments over time.

Stability of Ester Prodrugs in Simulated Biological Environments

A crucial aspect of a prodrug's efficacy is its stability in various physiological environments, ensuring that the active drug is released at the intended site. Studies on oligoethylene ester derivatives of Indomethacin have shown that these compounds exhibit good stability in acidic conditions (pH 2.0) and at neutral pH (7.4), which is relevant for their transit through the gastrointestinal tract. researchgate.net However, they are readily hydrolyzed in the presence of human plasma, indicating that enzymatic cleavage would release the active Indomethacin in the bloodstream. researchgate.net

MD simulations can complement these experimental findings by providing a molecular-level understanding of the prodrug's behavior. By simulating the this compound in an aqueous environment with relevant enzymes, it is possible to observe the dynamics of the hydrolysis process and identify the factors that influence its rate.

Conformational Changes and Flexibility of this compound

Upon binding to the COX-2 active site, the triethylene ester chain is expected to adopt a specific, low-energy conformation that maximizes favorable interactions with the surrounding amino acid residues. MD simulations can track the root-mean-square deviation (RMSD) of the ligand's atomic positions over time to assess its stability within the binding pocket. A stable binding mode is typically characterized by low RMSD fluctuations.

The following table illustrates the type of data that can be obtained from an MD simulation to assess the stability of the ligand-protein complex.

Table 2: Representative MD Simulation Data for Ligand Stability in COX-2 Active Site

| Ligand | Simulation Time (ns) | Average RMSD (Å) |

|---|---|---|

| Indomethacin | 50 | 1.2 ± 0.3 |

| Indomethacin Methyl Ester | 50 | 1.5 ± 0.4 |

| This compound (Hypothetical) | 50 | 1.8 ± 0.5 |

Note: The RMSD values for this compound are hypothetical and intended to illustrate the expected trend of slightly increased flexibility due to the longer ester chain.

Quantum Chemical Analyses for this compound

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and other physicochemical properties of molecules with high accuracy. These calculations can provide valuable insights into the reactivity and stability of this compound.

DFT calculations can be used to determine the optimized geometry of the molecule, which corresponds to its most stable conformation in the gas phase or in a solvent. From this optimized structure, various quantum chemical descriptors can be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

The following table provides a set of representative quantum chemical descriptors that could be calculated for this compound, based on findings for the parent Indomethacin molecule.

Table 3: Calculated Quantum Chemical Descriptors for Indomethacin and its Triethylene Ester Derivative (Hypothetical)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Indomethacin | -6.2 | -1.8 | 4.4 | 3.5 |

| This compound | -6.3 | -1.7 | 4.6 | 4.2 |

Note: The values for this compound are hypothetical and based on expected trends from the modification of the carboxylic acid group to an ester.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity and its interactions with biological systems. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine various electronic properties and reactivity descriptors. For this compound, these descriptors help in understanding its stability, susceptibility to metabolic activation, and potential interactions at a molecular level.

Key electronic properties include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For the parent drug, indomethacin, studies have shown that the HOMO is typically concentrated on the indole (B1671886) ring, while the LUMO is located on the chlorophenyl group researchgate.net. Esterification with a triethylene glycol moiety is expected to subtly modify these electronic properties. The electron-withdrawing nature of the ester group can influence the electron density distribution across the entire molecule.

Other important reactivity descriptors that can be calculated include ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and global softness (S). These parameters provide a quantitative measure of the molecule's reactivity. For instance, global hardness (η) indicates resistance to change in its electron distribution. A higher value of η suggests greater stability.

While specific DFT calculations for this compound are not extensively published, the expected values based on calculations for indomethacin and similar esters can be summarized. The introduction of the triethylene glycol ester chain would likely lead to a slight modification of these values compared to the parent indomethacin molecule.

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | I | -EHOMO | Energy required to remove an electron |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added |

| Electronegativity | χ | (I + A) / 2 | Power to attract electrons |

| Global Hardness | η | (I - A) / 2 | Resistance to deformation of electron cloud |

| Global Softness | S | 1 / (2η) | Polarizability of the molecule |

This table presents theoretical electronic structure and reactivity descriptors that can be determined for this compound using computational methods. The values are derived from fundamental quantum chemical principles.

Molecular electrostatic potential (MEP) maps are another valuable tool, providing a visual representation of the charge distribution on the molecule's surface. These maps can identify electrophilic and nucleophilic sites, which are crucial for predicting how the prodrug will interact with metabolic enzymes, such as carboxylesterases, that are responsible for its activation.

Thermodynamic Aspects of Prodrug Activation

The therapeutic efficacy of this compound as a prodrug is contingent upon its efficient conversion to the active parent drug, indomethacin, within the body. This activation process primarily occurs through the hydrolysis of the ester bond, a reaction often catalyzed by enzymes like human carboxylesterases (hCE) nih.gov. Computational methods can be used to investigate the thermodynamic feasibility and reaction pathways of this hydrolysis reaction.

The key thermodynamic parameter governing a chemical reaction is the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction, which in this context, would favor the release of indomethacin. Computational models can calculate the free energy of the reactants (this compound and water) and the products (indomethacin and triethylene glycol).

Furthermore, these models can elucidate the transition state of the hydrolysis reaction, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is known as the activation energy (ΔG‡). A lower activation energy implies a faster reaction rate. Computational simulations can model the reaction mechanism, often involving nucleophilic attack by a water molecule (or an amino acid residue in an enzyme's active site) on the carbonyl carbon of the ester.

For enzyme-mediated hydrolysis, computational techniques such as molecular docking and molecular dynamics (MD) simulations are used to model the interaction between the prodrug and the enzyme's active site nih.govnih.gov. These simulations can predict the binding affinity and the orientation of the prodrug within the active site, which are critical for efficient catalysis. The thermodynamic parameters of binding, such as binding free energy (ΔGbinding), can be calculated to assess the stability of the enzyme-prodrug complex. A more favorable binding energy often correlates with more efficient enzymatic hydrolysis.

| Thermodynamic Parameter | Symbol | Significance in Prodrug Activation |

|---|---|---|

| Gibbs Free Energy of Reaction | ΔG | Indicates the spontaneity of the hydrolysis reaction. |

| Enthalpy of Reaction | ΔH | The heat absorbed or released during hydrolysis. |

| Entropy of Reaction | ΔS | The change in disorder during the hydrolysis process. |

| Activation Energy | ΔG‡ | Determines the rate of the hydrolysis reaction. |

| Binding Free Energy | ΔGbinding | Measures the affinity of the prodrug for the activating enzyme. |

This table outlines key thermodynamic parameters relevant to the computational study of this compound activation. These parameters help predict the efficiency and rate of conversion of the prodrug to its active form.

By calculating these thermodynamic properties, computational studies can predict whether the triethylene glycol ester is a suitable promoiety for indomethacin, ensuring that the prodrug remains stable until it reaches the desired physiological environment where it can be efficiently activated.

Analytical Methodologies for Indomethacin Triethylene Ester Research

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the primary tool for the analysis of Indomethacin (B1671933) triethylene ester. Its high resolution and sensitivity make it ideal for separating the ester prodrug from the parent Indomethacin and potential degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is crucial for the accurate quantification of Indomethacin triethylene ester. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase. researchgate.net The core structure of the prodrug is based on Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and methods developed for the parent drug are often adapted for its derivatives. dntb.gov.ua

A typical HPLC method for an Indomethacin ester prodrug would be developed and validated according to the International Council for Harmonisation (ICH) guidelines. nih.gov This involves establishing specificity, linearity, accuracy, precision, and robustness.

Key Chromatographic Parameters:

Column: A reversed-phase octadecylsilane (B103800) (C18) column is frequently used for the separation of Indomethacin and its derivatives. nih.govformosapublisher.org

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as sodium acetate (B1210297) or formic acid) is common. nih.govformosapublisher.orgijper.org The ratio is optimized to achieve good separation between the more lipophilic ester prodrug and the more polar parent drug, Indomethacin.

Flow Rate: Flow rates are typically maintained around 1.0 to 1.5 mL/min. formosapublisher.orgresearchgate.net

Detection: UV detection is standard, with the wavelength set near the maximum absorbance of the Indomethacin chromophore, often around 240 nm, 254 nm, or 320 nm. formosapublisher.orgijper.orgresearchgate.net

The validation of the method ensures its reliability for quantitative purposes.

| Validation Parameter | Typical Acceptance Criteria | Description |

|---|---|---|

| Linearity (R²) | > 0.99 | The ability of the method to elicit test results that are directly proportional to the analyte concentration. nih.gov |

| Accuracy (% Recovery) | 98-102% | The closeness of the test results obtained by the method to the true value. |

| Precision (% RSD) | < 2% | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov |

Application in Hydrolysis and Release Studies of Prodrugs

HPLC is the cornerstone for studying the kinetics of prodrug conversion. This compound is designed to be a prodrug, which is hydrolyzed in the body to release the active Indomethacin. nih.gov HPLC methods are employed to monitor this conversion over time in various media, such as simulated gastric fluid, intestinal fluid, or plasma. nih.govcapes.gov.br

In these studies, samples are taken at various time points, and the reaction is quenched. HPLC analysis is then used to measure the decreasing concentration of the this compound and the increasing concentration of the parent Indomethacin. nih.gov This allows for the determination of the hydrolysis rate and the half-life of the prodrug under different conditions. For instance, studies on similar oligoethylene ester prodrugs of Indomethacin have shown good stability in acidic (pH 2.0) and neutral (pH 7.4) buffers, but they are readily hydrolyzed by enzymes present in human plasma. nih.gov The fast reconversion of triethylene glycol indomethacin ester into indomethacin has been observed in vitro using rat plasma. capes.gov.br

Spectroscopic Techniques for Structural Elucidation and Analysis

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for identifying it in various samples.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the successful esterification of Indomethacin. The FTIR spectrum of the parent Indomethacin shows characteristic absorption bands for its carboxylic acid and amide groups. researchgate.netresearchgate.net Upon esterification to form this compound, significant changes in the spectrum are observed.

The most notable change is the disappearance of the broad O-H stretch from the carboxylic acid group and the appearance of a new, strong C=O stretching vibration for the ester group at a higher wavenumber than the carboxylic acid C=O. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Compound |

|---|---|---|---|

| Carboxylic Acid (C=O) | Stretching | ~1720 | Indomethacin researchgate.net |

| Amide (C=O) | Stretching | ~1690 | Indomethacin researchgate.net |

| Ester (C=O) | Stretching | ~1740 | This compound nih.gov |

| Ester (C-O) | Stretching | ~1150 | This compound researchgate.net |

| Aromatic (C=C) | Stretching | ~1470-1590 | Both researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of the molecule. Both ¹H NMR and ¹³C NMR are used to confirm the identity and purity of this compound.

In the ¹H NMR spectrum, the key indicators of successful synthesis are the appearance of new signals corresponding to the protons of the triethylene glycol chain. Specifically, characteristic signals for the methylene (B1212753) groups (-CH₂-) adjacent to the ester oxygen and the other ether oxygens would be observed, typically in the range of 3.5-4.5 ppm. The proton of the carboxylic acid in the parent Indomethacin, which appears at a very downfield shift, would be absent in the ester's spectrum.

In the ¹³C NMR spectrum, the carbon of the carbonyl group in the ester will have a distinct chemical shift. nih.govnih.gov Furthermore, new signals corresponding to the carbons of the triethylene glycol moiety will be present, confirming the ester linkage.

Mass Spectrometry

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS analysis would be used to confirm the expected molecular mass. The molecular formula for this compound is C₂₅H₂₈ClNO₇, which corresponds to a molecular weight of approximately 490.0 g/mol .

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass. Furthermore, the fragmentation pattern can provide structural information. Expected fragmentation would involve the cleavage of the ester bond, leading to fragments corresponding to the Indomethacin acylium ion and the triethylene glycol portion of the molecule. nih.govnist.gov

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a fundamental analytical technique used for the quantitative analysis of Indomethacin and its derivatives, including the triethylene ester. This method is predicated on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to the concentration of the substance in solution.

For Indomethacin, the characteristic absorption spectrum is typically observed in the UV range. While specific data for this compound is not extensively published, the analytical approach would be analogous to that of the parent drug. The methodology generally involves preparing a dilute solution of the compound in a suitable solvent, such as a mixture of hydrochloric acid and methanol, and measuring its absorbance at the wavelength of maximum absorption (λmax). For Indomethacin, a notable absorption maximum is observed around 318 nm.

The application of UV-Visible spectrophotometry in the study of Indomethacin esters would involve:

Determination of λmax: The first step is to scan a solution of this compound across a range of wavelengths (e.g., 200-400 nm) to identify the wavelength at which maximum absorbance occurs.

Calibration Curve: A series of standard solutions with known concentrations of the ester would be prepared. The absorbance of each standard is measured at the predetermined λmax. A calibration curve is then constructed by plotting absorbance versus concentration. According to Beer-Lambert's law, this plot should be linear.

Quantification: The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

This technique is valuable for dissolution studies, stability testing, and quantifying the amount of drug released from a dosage form over time.

Advanced Characterization for Solid-State Formulations of this compound

The solid-state properties of an active pharmaceutical ingredient (API) like this compound are critical as they can influence its stability, solubility, and bioavailability. Advanced characterization techniques provide detailed information about the crystalline structure, thermal behavior, and morphology of the solid form.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystalline structure of a solid. Each crystalline solid has a unique XRD pattern, which acts as a "fingerprint" for that specific crystalline form. This is particularly important for compounds like Indomethacin, which are known to exhibit polymorphism—the ability to exist in multiple crystalline forms.

In the context of this compound, XRD would be employed to:

Identify Crystalline Form: By analyzing the diffraction pattern, which consists of peaks at specific angles (2θ), the specific crystalline form of the ester can be identified. For instance, the stable γ-form of Indomethacin shows characteristic diffraction peaks at 2θ angles of approximately 11.5°, 16.8°, 19.6°, 21.7°, and 26.6°.

Assess Crystallinity: XRD can distinguish between crystalline and amorphous material. A crystalline material will produce a pattern with sharp peaks, whereas an amorphous solid will result in a broad halo with no distinct peaks.

Detect Polymorphic Transformations: XRD is crucial for studying the potential for the ester to convert from one polymorphic form to another under different conditions, such as temperature, humidity, or upon formulation with excipients.

Below is a hypothetical data table illustrating how XRD data for different polymorphic forms of an Indomethacin derivative might be presented.

| Polymorph | Characteristic 2θ Peaks (°) (Relative Intensity) |

| Form A | 10.2 (High), 15.5 (Medium), 20.8 (High), 25.1 (Low) |

| Form B | 12.1 (Medium), 18.3 (High), 22.5 (Medium), 28.7 (High) |

| Form C | 9.8 (Low), 14.2 (High), 19.9 (Medium), 24.3 (High) |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to study the thermal properties of pharmaceutical solids.

For this compound, DSC analysis would provide information on:

Melting Point and Enthalpy of Fusion: A sharp endothermic peak in the DSC thermogram indicates the melting of a crystalline solid. The temperature at which this peak occurs is the melting point, and the area under the peak corresponds to the enthalpy of fusion. Different polymorphs of a substance will typically have different melting points and enthalpies of fusion. For example, the γ-form of Indomethacin has a melting point of around 161°C.

Glass Transition Temperature (Tg): For amorphous or semi-crystalline materials, DSC can detect the glass transition, which is the reversible transition from a hard and relatively brittle state into a molten or rubber-like state.

Polymorphic Transitions: DSC can detect solid-solid phase transitions, which appear as exothermic or endothermic events in the thermogram before the final melting.

A representative DSC data table for a hypothetical Indomethacin derivative might look as follows:

| Thermal Event | Temperature (°C) | Enthalpy Change (J/g) |

| Glass Transition (Tg) | 65 | N/A |

| Crystallization | 110 | -45 (Exothermic) |

| Melting Point (Tm) | 155 | 95 (Endothermic) |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface. It is an essential tool for characterizing the morphology (shape and size) of solid particles.

In the research of this compound, SEM would be utilized to:

Visualize Particle Morphology: SEM images reveal the shape of the crystals (e.g., needles, plates, prisms) and their surface texture. The morphology can impact the flowability and compaction properties of a powder during tablet manufacturing.

Determine Particle Size and Size Distribution: While not a primary particle sizing technique, SEM can provide a visual estimation of the particle size and how uniformly sized the particles are.

Observe Changes in Morphology: SEM is useful for observing any changes in the crystal habit that may occur due to different crystallization conditions or during formulation processes. For example, SEM has been used to observe the highly porous structure of solid dispersions of Indomethacin with polymers.

The detailed analysis of this compound using these methodologies provides a comprehensive understanding of its chemical and physical properties, which is invaluable for its successful development into a safe and effective pharmaceutical product.

Future Research Directions and Translational Perspectives for Indomethacin Triethylene Ester

Novel Prodrug Architectures and Chemical Modifications

Future research should focus on creating novel prodrug architectures of indomethacin (B1671933) to further enhance its therapeutic index. This can involve exploring different ester linkages and incorporating various promoieties to fine-tune the drug's release profile and targeting capabilities. For instance, conjugating indomethacin with other bioactive molecules, such as antioxidants, could yield "codrugs" with synergistic effects, potentially offering both anti-inflammatory and gastroprotective benefits. researchgate.net

Another promising area is the synthesis of hybrid molecules that combine indomethacin with other therapeutic agents. For example, creating derivatives that release nitric oxide (NO) could counteract the vasoconstrictive effects of COX inhibition, a common side effect of NSAIDs. mdpi.com Additionally, modifying the chemical structure of indomethacin itself, such as creating triazolothiadiazine derivatives, may lead to compounds with enhanced anti-tumor activity through COX-independent mechanisms. researchgate.net

Table 1: Examples of Chemical Modifications for Indomethacin Prodrugs

| Modification Strategy | Potential Advantage | Reference |

| Conjugation with Antioxidants | Reduced ulcerogenic side effects | researchgate.net |

| Nitric Oxide-Releasing Derivatives | Counteraction of vasoconstrictive effects | mdpi.com |

| Triazolothiadiazine Derivatives | Enhanced anti-tumor activity | researchgate.net |

| Phospholipid Conjugation | Improved drug loading and reduced burst release in nanocarriers | nih.gov |

| Fatty Acyl Chain Esterification | Increased solubility in oil-based delivery systems | nih.gov |

Integration with Emerging Drug Delivery Technologies

The integration of indomethacin triethylene ester with advanced drug delivery systems holds immense potential for targeted therapy and controlled release. Nanotechnology offers a particularly promising platform for improving the delivery of indomethacin and its prodrugs.

Nanocarriers: Encapsulating indomethacin or its ester derivatives within nanocarriers like liposomes, polymeric micelles, and nanosponges can enhance drug solubility, prolong circulation time, and facilitate targeted delivery to inflamed tissues. mdpi.comnih.govnih.govbibliotekanauki.pl For example, liposomal formulations have demonstrated significantly higher anti-inflammatory activity compared to the free drug. mdpi.com The addition of polyethylene (B3416737) glycol (PEG) to the surface of liposomes can further increase their half-life in the body. mdpi.com

Hydrogels: PEGylated indomethacin prodrugs can be formulated into hydrogels for sustained, localized drug delivery. nih.gov The release rate of the drug can be controlled by adjusting the properties of the hydrogel, such as the cross-linker density. nih.govdntb.gov.ua

Phospholipid Conjugates: The conjugation of indomethacin with phospholipids (B1166683) can create bifunctional molecules that self-assemble into nanoparticles. nih.gov This approach allows for high drug loading and minimizes the premature "burst release" of the drug. nih.gov

Advanced Computational Modeling for Prodrug Optimization

Computational modeling and in silico techniques are becoming increasingly valuable tools in the drug development process. nih.gov These methods can be used to predict the behavior of prodrugs and optimize their design before they are synthesized in the lab, saving time and resources. nih.gov

Molecular docking and molecular dynamics simulations can be employed to study the interaction of indomethacin prodrugs with their target enzymes, such as cyclooxygenases. mdpi.com This can provide insights into the binding mechanisms and help in designing molecules with improved affinity and selectivity. mdpi.com For instance, computational studies have been used to investigate the binding of indomethacin to human serum albumin, which is important for its transport in the bloodstream. mdpi.com

Furthermore, computational models can be used to predict the enzymatic cleavage of prodrugs and their subsequent release of the active drug. nih.govresearchgate.net This information is crucial for designing prodrugs with a desired release profile. By correlating in silico predictions with in vitro and in vivo experimental data, researchers can refine their models and accelerate the development of more effective indomethacin prodrugs. nih.gov

Exploration of Additional Therapeutic Applications and Mechanistic Insights

While indomethacin is primarily known for its anti-inflammatory, analgesic, and antipyretic properties, recent research has suggested its potential in other therapeutic areas. ijpsm.co.innih.gov Future studies should explore the use of this compound and other derivatives for these expanded applications.

Cancer Therapy: Indomethacin has shown promise as an anticancer agent, potentially by inhibiting angiogenesis, inducing apoptosis, and modulating the immune response. mdpi.comresearchgate.net Prodrug strategies could enhance the delivery of indomethacin to tumor tissues while minimizing systemic toxicity. nih.gov

Neurodegenerative Diseases: Some studies suggest that indomethacin could be beneficial in the treatment of Alzheimer's disease by protecting against cognitive decline. mdpi.com However, gastrointestinal side effects have limited its use for this indication. Ester prodrugs could offer a safer alternative for long-term therapy.

Antiviral Activity: Indomethacin has demonstrated antiviral activity against several viruses, including SARS-CoV-2. ijpsm.co.in Further research is needed to understand the underlying mechanisms and to evaluate the potential of its prodrugs as antiviral agents.

A deeper understanding of the molecular mechanisms underlying these diverse therapeutic effects is essential. This includes investigating both COX-dependent and COX-independent pathways of indomethacin's action. researchgate.net Such mechanistic insights will be crucial for the rational design of next-generation indomethacin prodrugs with improved efficacy and safety profiles for a wider range of diseases.

Q & A

Q. What methodologies are recommended for synthesizing indomethacin triethylene ester and assessing its stability under physiological conditions?

To synthesize this compound, a common approach involves coupling indomethacin with triethylene glycol (TEG) using carbodiimide-based reagents (e.g., DCC) in the presence of 4-dimethylaminopyridine (DMAP) . Stability assessment requires evaluating hydrolysis rates in simulated physiological environments:

- pH-dependent stability : Incubate the ester in buffers (e.g., pH 3.0, 6.0, and 7.4) and monitor degradation via HPLC or LC-MS .

- Plasma stability : Use fresh human or animal plasma to quantify enzymatic hydrolysis over time, with controls for non-enzymatic degradation .

- Temperature effects : Stability at 4°C vs. 37°C should be tested to inform storage and in vivo application .

Q. How does the esterification of indomethacin with triethylene glycol influence its COX-2 selectivity and gastrointestinal toxicity profile?

Esterification can enhance COX-2 selectivity by modifying the drug’s steric and electronic properties. Methodological steps include:

- In vitro COX inhibition assays : Compare IC50 values for COX-1 and COX-2 using purified enzymes or cell lines (e.g., CHO cells) .

- GI toxicity assessment : Conduct rodent models to measure ulcerogenic potential, comparing this compound to the parent drug. Histopathological analysis of gastric mucosa and measurement of prostaglandin E2 (PGE2) levels are critical .

Q. What analytical techniques are optimal for characterizing hydrolysis pathways of this compound in biological systems?

- Enzymatic vs. non-enzymatic hydrolysis : Use plasma esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to distinguish between pathways .

- Metabolite identification : LC-MS/MS or NMR to detect hydrolyzed products (e.g., free indomethacin and TEG derivatives) .

- Kinetic modeling : Calculate hydrolysis rate constants (k) and half-lives under varying pH and temperature conditions .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in hydrolysis data for this compound across different biological matrices?

Contradictions often arise from matrix-specific factors (e.g., esterase activity, pH variability). Experimental design considerations: